7-Hydroxynaphthalene-1-sulfonic acid is a chemical compound with the molecular formula and a CAS number of 132-57-0. It is classified as an aromatic sulfonic acid, which is characterized by the presence of a sulfonate group (-SO₃H) attached to an aromatic ring. This compound is notable for its dual functional groups: a hydroxyl group (-OH) and a sulfonate group, which contribute to its unique chemical properties and reactivity. It has applications in various scientific fields, including organic synthesis, biochemistry, and materials science .
The synthesis of 7-hydroxynaphthalene-1-sulfonic acid typically involves two main steps: the sulfonation of naphthalene followed by hydroxylation.
In industrial settings, high-pressure reactors may be employed to enhance reaction efficiency and yield. For example, a method involves heating a mixture of naphthalene sulfonic acid and sodium hydroxide at temperatures of 227-230°C under pressures of 1-2 MPa for approximately 20 hours to achieve high-purity yields .
The molecular structure of 7-hydroxynaphthalene-1-sulfonic acid features a naphthalene ring with a hydroxyl group at the 7-position and a sulfonate group at the 1-position. The structural representation can be summarized as follows:
C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-]This structure allows for various interactions due to the presence of both polar (hydroxyl and sulfonate) and nonpolar (naphthalene ring) characteristics, influencing its solubility and reactivity in different environments .
7-Hydroxynaphthalene-1-sulfonic acid undergoes several types of chemical reactions:
These reactions highlight the compound's versatility as a reagent in synthetic organic chemistry .
The mechanism by which 7-hydroxynaphthalene-1-sulfonic acid exerts its effects is primarily through its role as a catalyst in various chemical reactions. It lowers the activation energy required for reactions, facilitating processes such as:
The presence of both hydroxyl and sulfonate groups allows for diverse interactions with substrates and enzymes, making it valuable in both synthetic and biological contexts .
The physical and chemical properties of 7-hydroxynaphthalene-1-sulfonic acid include:
These properties make it suitable for various applications in both laboratory and industrial settings .
7-Hydroxynaphthalene-1-sulfonic acid finds diverse applications across multiple fields:
Its unique combination of functional groups allows it to play critical roles in these applications, highlighting its importance in both research and industry .
7-Hydroxynaphthalene-1-sulfonic acid (CAS 132-57-0), systematically named as 7-hydroxy-1-naphthalenesulfonic acid, is an aromatic sulfonic acid derivative with the molecular formula C₁₀H₈O₄S and a molecular weight of 224.23 g/mol. This compound features a naphthalene backbone substituted by a hydroxyl group at the 7-position and a sulfonic acid group at the 1-position, resulting in a peri-configuration where these functional groups occupy adjacent positions on opposing rings. Industrially classified as "Bayer’s acid" or "crocein acid," it serves as a critical intermediate in the synthesis of acid dyes and direct azo dyes. Its historical significance lies in its role as a model system for studying steric hindrance effects in electrophilic substitution reactions and regioselective transformations in naphthalene chemistry. Unlike its isomer 2-hydroxynaphthalene-6-sulfonic acid, 7-hydroxynaphthalene-1-sulfonic acid exhibits higher water solubility and thermal lability, which profoundly influences its synthetic applications and isolation protocols [2] [10].
The molecular architecture of 7-hydroxynaphthalene-1-sulfonic acid confers distinctive physicochemical and reactivity profiles:
| Property | Value | Conditions/Method |
|---|---|---|
| Boiling point | 335.63°C | Rough estimate |
| Density | 1.4643 g/cm³ | Rough estimate |
| Refractive index | 1.5400 | Estimate |
| Acid dissociation constant (pKa) | 0.26 ± 0.40 | Predicted |
| Water solubility | High | Easily soluble |
Steric and Electronic Features:The peri-interaction between the sulfonic acid group and the hydrogen atom at C-8 induces significant steric strain. This proximity destabilizes the free acid, leading to decomposition into 2-naphthol upon concentrated solution evaporation. The sulfonic acid group exerts a strong electron-withdrawing effect, while the hydroxyl group acts as an electron donor, creating a push-pull electronic system that influences electrophilic attack patterns [2] [5].
Reactivity and Functional Roles:
Synthesis Evolution:
Early Sulfonation Methods:The first synthesis involved sulfonating 2-naphthol with 98% sulfuric acid at low temperatures (≤40°C). This regioselective process exploited the higher reactivity of naphthalene’s α-position under kinetic control, though the product’s thermal instability complicated isolation. Yields were optimized by controlling reaction time and acid concentration to minimize disulfonation [2] [10].
Bucherer Reaction Adaptation:Historically, 7-hydroxynaphthalene-1-sulfonic acid was aminated to produce 2-aminonaphthalene-8-sulfonic acid, a key intermediate for dyes like "Chicago Black." This reaction involved treating the acid or its salts with ammonia under pressure at 150–170°C, demonstrating the versatility of naphthalene sulfonates in nucleophilic substitution [2] [3].
Alkaline Fusion Innovations:A patent from Czechoslovakia (CS273936B1) detailed the preparation of 1-amino-7-naphthol via alkaline fusion of potassium 1-naphthylamine-7-sulfonate. The process used molten potassium hydroxide (200–240°C) with ≤30% sodium hydroxide, achieving higher purity and yield by avoiding excessive decomposition. This method underscored industrial efforts to optimize functional group interconversions [7].
Application Milestones:
Dye Chemistry:As a coupling component, this acid enabled early 20th-century syntheses of crocein-type acid dyes for wool and silk. Its derivatives were pivotal in developing direct cotton dyes with improved wash-fastness due to sulfonate-group fiber affinity. For example, Crocein Scarlet MO was commercialized via coupling with diazotized aniline [2] [10].
Chemical Analysis:Derivatives like 1,2-naphthoquinone-4-sulfonic acid salts (synthesized from 7-hydroxynaphthalene-1-sulfonic acid) became spectrophotometric reagents for primary/secondary amines. Their electrophilic quinone moiety reacts with amino groups, forming chromophores detectable at 450–500 nm [8] [9].
Polymer and Catalysis Research:The compound’s sulfonate group inspired polymeric analogs (e.g., naphthalenesulfonate-formaldehyde condensates) as dispersants. Additionally, its acid strength facilitated use as a soluble catalyst in esterification, though this application remained niche due to handling challenges [4] [5].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: